
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring and a propanone backbone
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 4-aminoacetophenone to produce 1-(4-amino-3-iodophenyl)ethanone. This intermediate is then subjected to bromination under controlled conditions to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions vary based on the specific conditions but can include a wide range of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and iodine groups allow it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-3-iodophenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
2-(4-Amino-3-iodophenyl)benzothiazole: Contains a benzothiazole ring, offering distinct biological activities and uses.
4-Iodo-L-phenylalanine: An amino acid derivative with different biological roles and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H9BrINO |
|---|---|
Poids moléculaire |
353.98 g/mol |
Nom IUPAC |
1-(4-amino-3-iodophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |
Clé InChI |
CFUBEKHTJJHODN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)N)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


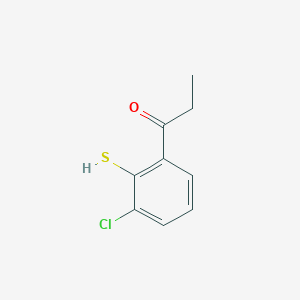

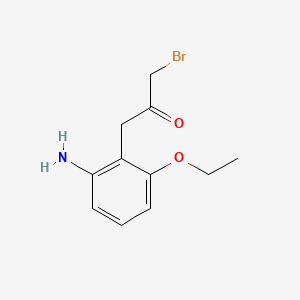
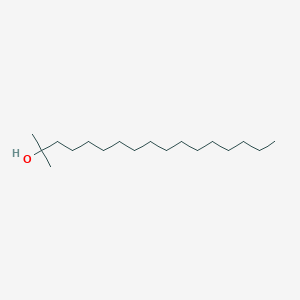

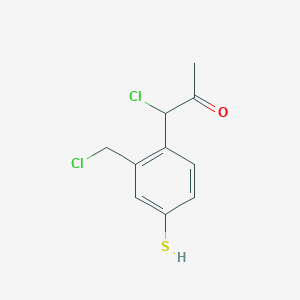


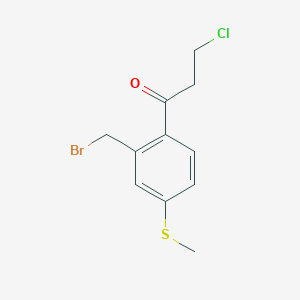



![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)

